2,4-Diaminobutanoic acid hydrochloride

Vue d'ensemble

Description

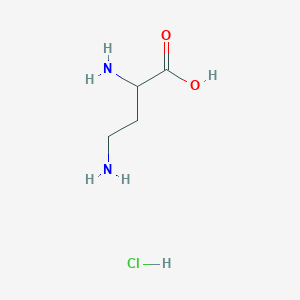

2,4-Diaminobutanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is a derivative of 2,4-diaminobutanoic acid, which is known for its role as a non-competitive inhibitor of gamma-aminobutyric acid transaminase and a gamma-aminobutyric acid reuptake inhibitor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminobutanoic acid hydrochloride typically involves the acetylation of 2,4-diaminobutanoic acid. Given that 2,4-diaminobutanoic acid contains two free amino groups with similar chemical properties, selective acetylation is crucial . One method involves the use of copper (II) ions to achieve regioselective monoacetylation .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of chiral technology and high-performance liquid chromatography for enantioseparation . These methods ensure the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diaminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amino acids, while substitution reactions can produce halogenated derivatives .

Applications De Recherche Scientifique

2,4-Diaminobutanoic acid hydrochloride has several scientific research applications:

Mécanisme D'action

The primary mechanism of action of 2,4-diaminobutanoic acid hydrochloride involves the inhibition of gamma-aminobutyric acid transaminase, an enzyme that converts gamma-aminobutyric acid back to glutamate . By inhibiting this enzyme, the compound elevates gamma-aminobutyric acid levels in the brain. Additionally, it acts as a gamma-aminobutyric acid reuptake inhibitor, further increasing gamma-aminobutyric acid levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Diaminopropionic acid: Another diamino acid with similar properties.

Beta-N-methylamino-L-alanine: A neurotoxin that can be differentiated from 2,4-diaminobutanoic acid using high-performance liquid chromatography.

Uniqueness

2,4-Diaminobutanoic acid hydrochloride is unique due to its dual role as a gamma-aminobutyric acid transaminase inhibitor and gamma-aminobutyric acid reuptake inhibitor . This dual action makes it a valuable compound for research into gamma-aminobutyric acid metabolism and its potential therapeutic applications.

Activité Biologique

2,4-Diaminobutanoic acid hydrochloride (DAB) is a non-physiological, cationic amino acid analogue with significant biological activity. This compound has garnered attention due to its various roles in pharmacology, microbiology, and plant physiology. This article explores the biological activities of DAB, including its antitumoral properties, effects on microbial growth, and potential applications in agriculture and medicine.

2,4-Diaminobutanoic acid (DAB) is classified as an alpha amino acid, characterized by its two amino groups located at the second and fourth carbon atoms of the butanoic acid backbone. Its molecular formula is , and it has a monoisotopic molecular weight of approximately 118.07 g/mol. The compound is hydrophobic and relatively insoluble in water, which influences its transport mechanisms within biological systems .

Antitumoral Activity

DAB exhibits potent antitumoral activity, particularly against human glioma cells. Research indicates that DAB is transported into cells via the System A amino acid transporter, where it can induce cellular lysis due to osmotic pressure. In vitro studies have shown that DAB can significantly inhibit the proliferation of glioma cells, suggesting its potential as a therapeutic agent for brain tumors .

Table 1: Summary of Antitumoral Studies on DAB

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Human Glioma | Varies | Significant inhibition of cell proliferation | |

| Mouse Fibroma | Varies | Induces cytotoxicity through osmotic lysis |

Effects on Microbial Growth

DAB has been shown to influence microbial growth positively and negatively. It promotes the growth of beneficial bacteria such as Rhizobium leguminosarum, which is crucial for nitrogen fixation in legumes. Conversely, it can exhibit phytotoxic effects on certain pathogens, indicating its dual role in microbial ecology .

Table 2: Effects of DAB on Microbial Growth

| Microorganism | Effect of DAB |

|---|---|

| Rhizobium leguminosarum | Promotes growth |

| Pseudomonas syringae | Inhibitory effects |

Applications in Medicine

DAB's derivatives are being explored for their potential in cancer therapy. For instance, derivatives of DAB have been synthesized for use in combination with established chemotherapeutics like daunomycin, showing enhanced efficacy against leukemia with reduced toxicity profiles . Additionally, the compound's ability to act as a precursor for pharmaceuticals highlights its importance in drug development.

Case Studies

Case Study 1: Antitumoral Efficacy

In a study examining the effects of DAB on glioma cells, researchers observed that treatment with DAB resulted in a marked decrease in cell viability compared to control groups. The mechanism was attributed to osmotic lysis facilitated by high intracellular concentrations of DAB .

Case Study 2: Agricultural Applications

A field trial assessed the impact of DAB on legume crops inoculated with Rhizobium. Results indicated that plants treated with DAB exhibited enhanced nodulation and growth compared to untreated controls, underscoring its potential as a biostimulant in agricultural practices .

Propriétés

IUPAC Name |

2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65427-54-5, 6970-28-1 | |

| Record name | 2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.